Methyl 6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate Methyl 6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13323546
InChI: InChI=1S/C15H11ClN2O3/c1-8-13-11(15(19)20-2)7-12(17-14(13)21-18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3
SMILES: CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC
Molecular Formula: C15H11ClN2O3
Molecular Weight: 302.71 g/mol

Methyl 6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC13323546

Molecular Formula: C15H11ClN2O3

Molecular Weight: 302.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C15H11ClN2O3
Molecular Weight 302.71 g/mol
IUPAC Name methyl 6-(4-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C15H11ClN2O3/c1-8-13-11(15(19)20-2)7-12(17-14(13)21-18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3
Standard InChI Key GZJVMBVSBUDQHP-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC
Canonical SMILES CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 6-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate features a fused isoxazole-pyridine core substituted with a 4-chlorophenyl group at position 6 and a methyl ester at position 4 (Figure 1). The IUPAC name reflects this substitution pattern, with the isoxazole ring fused to the pyridine moiety at positions 5 and 4-b .

Key structural attributes:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.

  • Pyridine moiety: A six-membered aromatic ring with a nitrogen atom at position 4-b.

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position.

  • Methyl ester: A carboxylate functional group esterified with methanol.

Physicochemical Properties

The compound’s properties are critical for its reactivity and bioavailability:

PropertyValueSource
Molecular weight302.71 g/mol
Melting pointNot reported-
SolubilityLow in water; soluble in DMSO
LogP (Partition coefficient)Estimated 3.5 (lipophilic)

The chlorophenyl group enhances lipophilicity, favoring membrane permeability, while the methyl ester may influence metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence, as outlined in patent CN110590813B and VulcanChem’s protocols:

  • Step 1: Formation of the isoxazole ring via cyclization of 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran (THF) under controlled temperature (50–80°C) .

  • Step 2: Introduction of the methyl group at position 3 using sodium hydride in THF at 85–110°C .

  • Step 3: Coupling of the 4-chlorophenyl moiety via Suzuki-Miyaura cross-coupling, employing palladium catalysts.

  • Step 4: Esterification of the carboxylic acid intermediate with methanol under acidic conditions.

Key challenges:

  • Regioselectivity: Ensuring correct substitution on the pyridine ring.

  • Yield optimization: Chromatography is often required for purification, with reported yields of 57–77% for analogous compounds .

Reaction Conditions and Catalysts

  • Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane.

  • Catalysts: Bis(triphenylphosphine)palladium dichloride for cross-coupling .

  • Temperature: Reactions proceed at 50–120°C, depending on the step .

Biological Activity and Mechanism of Action

Enzyme Modulation

The compound inhibits cytochrome P450 enzymes, critical for drug metabolism, potentially altering pharmacokinetics of co-administered therapeutics. It also interacts with:

  • MAPK pathway: Modulates cell proliferation and apoptosis.

  • JAK/STAT signaling: Influences immune responses and inflammation .

Immunosuppressive Properties

Isoxazole derivatives, including structurally related compounds, exhibit dose-dependent immunosuppressive effects. For example:

  • MM3 analog: Inhibits TNF-α production in human whole blood cultures (IC₅₀: 0.02–20 µM) .

  • Proliferation suppression: Reduces phytohemagglutinin-induced T-cell proliferation by 40–60% .

Applications in Medicinal Chemistry

Anticancer Research

The compound’s ability to disrupt kinase activity (e.g., BET proteins) positions it as a candidate for hematological malignancies. Analogous isoxazole derivatives (e.g., PLX51107) have entered clinical trials for AML and MDS .

Anti-Inflammatory Agents

By suppressing TNF-α and NF-κB, it may mitigate chronic inflammatory conditions .

Comparative Analysis with Analogous Compounds

CompoundStructureActivityIC₅₀/EC₅₀
Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate Fluorophenyl substitutionKinase inhibition0.5 µM
6-(3-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Carboxylic acid derivativeImmunosuppression10 µM
PLX51107 BET inhibitorAntileukemic0.02 µM

Key trends:

  • Electron-withdrawing groups (e.g., Cl, F) enhance target affinity.

  • Esterification improves bioavailability compared to carboxylic acids .

Future Directions

  • Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced potency.

  • In vivo pharmacokinetics: Assessing oral bioavailability and half-life.

  • Clinical translation: Evaluating safety in preclinical models for oncology indications.

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